molecular formula C19H18ClF3N2O3 B12125954 N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

Cat. No.: B12125954
M. Wt: 414.8 g/mol
InChI Key: JROXTAZDTVBLCH-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a complex polycyclic carboxamide derivative. Its structure features:

  • Core: A partially hydrogenated octahydroquinoline system with two ketone groups at positions 2 and 5, conferring rigidity and polarity.
  • Substituents: 7,7-Dimethyl groups, which introduce steric bulk and enhance lipophilicity. A carboxamide group at position 4, linked to a 2-chloro-5-(trifluoromethyl)phenyl moiety.

Its physicochemical profile (e.g., moderate logP due to CF₃/Cl vs. polar ketones/amide) likely balances solubility and membrane permeability.

Properties

Molecular Formula

C19H18ClF3N2O3

Molecular Weight

414.8 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2,5-dioxo-3,4,6,8-tetrahydro-1H-quinoline-4-carboxamide

InChI

InChI=1S/C19H18ClF3N2O3/c1-18(2)7-13-16(14(26)8-18)10(6-15(27)24-13)17(28)25-12-5-9(19(21,22)23)3-4-11(12)20/h3-5,10H,6-8H2,1-2H3,(H,24,27)(H,25,28)

InChI Key

JROXTAZDTVBLCH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core through a cyclization reaction. This is followed by the introduction of the chloro-trifluoromethyl phenyl group via a nucleophilic aromatic substitution reaction. The final step involves the formation of the carboxamide group through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cyclization steps, automated systems for precise reagent addition, and advanced purification techniques like recrystallization or chromatography to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Molecular Formula

  • Molecular Formula : C21H19ClF3N3O3
  • Molecular Weight : 437.84 g/mol

Structural Features

The compound contains:

  • A quinoline structure, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring.
  • Chloro and trifluoromethyl substituents that enhance its reactivity.
  • Dioxo and carboxamide functional groups that contribute to its biological activity.

Anticancer Activity

Research indicates that compounds similar to N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide have been investigated for their anticancer properties. Studies have shown that modifications to the quinoline structure can lead to enhanced potency against specific cancer cell lines. For instance:

  • Compound Efficacy : Compounds with similar structures have demonstrated significant growth inhibition percentages against various cancer cell lines such as SNB-19 and OVCAR-8 .

Interaction Studies

Interaction studies are crucial for understanding how this compound binds to biological targets. Techniques like surface plasmon resonance or isothermal titration calorimetry are often employed to analyze these interactions in detail.

Antimicrobial Activity

Research suggests that compounds with similar structural features may exhibit antimicrobial properties. The presence of halogen substituents often correlates with increased biological activity against pathogens.

Neuroprotective Effects

Some studies indicate potential neuroprotective effects of quinoline derivatives. This could open avenues for treating neurodegenerative diseases by protecting neuronal cells from oxidative stress or apoptosis.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Functional Groups :
    • The 2,5-dioxo groups in the target compound increase polarity, whereas 338783-27-0 retains a single pyridine-associated oxo group.
    • CF₃ (target) vs. trifluoromethoxy (O-CF₃, 338783-27-0): Both are electron-withdrawing, but O-CF₃ may confer greater metabolic stability due to steric protection of the CF₃ group.

Substituent-Driven Properties

Feature Target Compound 439095-65-5 338783-27-0 956723-30-1
Lipophilicity (logP) Moderate (CF₃/Cl vs. polar groups) High (cyclopropane + phenylethynyl) Moderate-high (O-CF₃ + Cl) Low-moderate (F, pyrazole)
Electron Effects Strongly electron-withdrawing (Cl, CF₃) Mild (cyclopropane) Strong (O-CF₃, Cl) Moderate (F)
Steric Bulk High (7,7-dimethyl) Moderate (phenylethynyl) High (4-chlorophenylmethyl) Low (pyrazole)

Implications :

  • Solubility: The target compound’s dioxo groups and amide may improve aqueous solubility relative to 439095-65-5 (nonpolar cyclopropane) but reduce it compared to 956723-30-1 (small pyrazole).
  • Bioactivity : The CF₃/Cl combination in the target compound could enhance binding to hydrophobic enzyme pockets, whereas 956723-30-1’s fluorine may favor interactions with polar residues.

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular structure includes a quinoline backbone and various functional groups that contribute to its biological activity. This article reviews the biological properties of this compound based on existing research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

C21H19ClF3N3O3C_{21}H_{19}ClF_3N_3O_3

It features a quinoline structure with dioxo and carboxamide functional groups. The presence of trifluoromethyl and chloro substituents enhances its chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antitumor Effects : Similar quinoline derivatives have shown promising results against various cancer cell lines.
  • Antimicrobial Activity : The compound's structural characteristics suggest potential effectiveness against bacterial and fungal infections.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in disease processes.

Antitumor Activity

A study evaluated the antitumor effects of related quinoline derivatives against the HEPG2 cancer cell line. Compounds demonstrated IC50 values ranging from 3.74 to 9.38 µg/mL. Notably, derivatives with modifications similar to those found in this compound showed enhanced potency compared to traditional chemotherapeutics like 5-fluorouracil (5-FU) and doxorubicin .

CompoundIC50 (µg/mL)Comparison
Compound A3.74Better than 5-FU
Compound B4.31Better than DOX
Compound C9.38Moderate activity

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been highlighted in various studies. Its structural analogs have been reported to possess significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Enzyme Inhibition Studies

This compound has been investigated for its ability to inhibit specific enzymes linked to cancer progression and inflammation. For instance:

  • Dihydrofolate Reductase (DHFR) : Inhibition studies have shown that certain derivatives can effectively inhibit DHFR activity .

Case Studies

  • Case Study on Anticancer Activity :
    • A series of synthesized quinoline derivatives were tested for their anticancer properties using various cell lines. The results indicated that modifications to the quinoline structure significantly influenced the compounds' efficacy against cancer cells.
  • Case Study on Enzyme Inhibition :
    • Research focused on the inhibition of specific kinases associated with tumor growth revealed that certain derivatives exhibited selective inhibition patterns that could be beneficial for targeted cancer therapies.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintaining 60–80°C during cyclization improves yield and reduces side products .
  • Catalyst Selection : Lewis acids (e.g., ZnCl₂) enhance reaction efficiency .
  • Design of Experiments (DoE) : Statistical methods like factorial design identify critical parameters (e.g., solvent polarity, stoichiometry) for yield maximization .

Advanced: How can researchers resolve discrepancies in reported biological activities across studies?

Answer:
Discrepancies often arise from variations in:

  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or pathogen strains affect activity .
  • Compound Purity : HPLC or NMR validation (≥95% purity) ensures reproducibility .
  • Data Normalization : Use internal controls (e.g., IC₅₀ values standardized against reference drugs) to minimize bias .

Q. Methodological Solutions :

  • Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for confounding variables .
  • Dose-Response Replication : Repeat assays under standardized protocols to confirm activity thresholds .

Basic: Which spectroscopic methods confirm the compound’s structural integrity?

Answer:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., quinoline core at δ 7.2–8.5 ppm for aromatic protons) .
  • IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 464.1 Da) .

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